Cas no 69552-46-1 (Carbacyclin)

Carbacyclin 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5E)-
- (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- CARBACYCLIN
- Carbaprostacyclin
- Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pe...
- 6,9-Methano pgi2
- 6,9-Methanoprostaglandin I2
- 6a-Carba-pgi2
- Carba pgx
- Carbacycline
- Carboprostacyclin
- NCGC00161296-03
- HY-112322
- CHEBI:190588
- cPGI
- CS-0045198
- 69552-46-1
- 9alpha-Deoxy-9alpha-methylene-pgi2
- HMS1361O15
- 6,9-Methano-pgi2
- Pentanoic acid, 5-((3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-((1E,3S)-3-hydroxy-1-octenyl)-2(1H)-pentalenylidene)-, (5E)-
- BRD-K27499107-001-05-9
- (5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Carbacyclin (Carbocyclic PGI2)
- HMS3402O15
- SR-05000002106
- AKOS040732707
- NCGC00161296-02
- (5E)-6a-Carba-prostaglandin I2
- Spectrum5_001983
- NCGC00161296-04
- SR-05000002106-2
- U-55185
- BRD-K27499107-001-02-6
- IDI1_034043
- BML1-G09
- CHEMBL435828
- HMS1791O15
- 6,9.alpha.-Methylene-11.alpha.,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid
- NCGC00161296-01
- XZFRIPGNUQRGPI-WBQKLGIQSA-N
- Pentanoic acid, 5-(hexahydro-5-hydroxy-4-(3-hydroxy-1-octenyl)-2(1H)-pentalenylidene)-, (3aS-(2E,3aalpha,4alpha(1E,3R*),5beta,6aalpha))-
- Carbacyclin, >=90% (HPLC)
- SCHEMBL1479163
- DTXSID801346736
- BSPBio_001573
- HMS1989O15
- BRD-K27499107-001-03-4
- carba-prostacyclin
- DB-223189
- 6,9alpha-Methylene-11alpha,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid
- Carbacyclin
-
- インチ: InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
- InChIKey: XZFRIPGNUQRGPI-WBQKLGIQSA-N
- ほほえんだ: O=C(O)CCC/C=C1C[C@@]2([H])C[C@@H](O)[C@H](/C=C/[C@@H](O)CCCCC)[C@@]2([H])C\1
計算された属性
- せいみつぶんしりょう: 350.24600
- どういたいしつりょう: 350.246
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 10
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 77.8A^2
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.177
- ゆうかいてん: 65-67℃
- ふってん: 514.8 °C at 760 mmHg
- フラッシュポイント: 279.2 °C
- 屈折率: 1.61
- ようかいど: Soluble at 20mg/ml in ethanol.
- PSA: 77.76000
- LogP: 4.07210
- ようかいせい: まだ確定していません。
Carbacyclin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C175745-5mg |
Carbacyclin |
69552-46-1 | 5mg |
$ 2911.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201250A-5mg |
Carbacyclin (Carbocyclic PGI |
69552-46-1 | >99% | 5mg |
¥6784.00 | 2023-09-05 | |
ChemScence | CS-0045198-1mg |
Carbacyclin |
69552-46-1 | >99.0% | 1mg |
$400.0 | 2022-04-26 | |
MedChemExpress | HY-112322-1mg |
Carbacyclin |
69552-46-1 | ≥99.0% | 1mg |
¥6200 | 2024-04-17 | |
eNovation Chemicals LLC | Y1261278-1mg |
(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
69552-46-1 | 99% | 1mg |
$835 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201250A-5 mg |
Carbacyclin (Carbocyclic PGI |
69552-46-1 | >99% | 5mg |
¥6,784.00 | 2023-07-11 | |
TRC | C175745-0.5mg |
Carbacyclin |
69552-46-1 | 0.5mg |
$ 300.00 | 2022-06-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49216-1mg |
Carbacyclin (Carbaprostacyclin) |
69552-46-1 | 98% | 1mg |
¥4680.00 | 2023-09-08 | |
TRC | C175745-1mg |
Carbacyclin |
69552-46-1 | 1mg |
$ 655.00 | 2023-04-18 | ||
TRC | C175745-.5mg |
Carbacyclin |
69552-46-1 | .5mg |
$ 362.00 | 2023-04-18 |
Carbacyclin 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Carbacyclinに関する追加情報
Exploring Carbacyclin (CAS No. 69552-46-1): A Comprehensive Guide to Its Properties and Applications
Carbacyclin (CAS No. 69552-46-1) is a synthetic analogue of prostacyclin, a naturally occurring compound known for its vasodilatory and antiplatelet properties. This prostacyclin analogue has garnered significant attention in the pharmaceutical and biomedical research communities due to its potential therapeutic applications. Researchers and industry professionals often search for terms like "Carbacyclin uses", "Carbacyclin mechanism of action", and "Carbacyclin benefits" to understand its role in modern medicine.
The chemical structure of Carbacyclin is designed to mimic the effects of prostacyclin while offering improved stability and bioavailability. This makes it a valuable tool in studying cardiovascular diseases and other conditions related to blood flow regulation. With the growing interest in cardiovascular health and antiplatelet therapies, Carbacyclin research has become a hot topic in both academic and pharmaceutical circles.
One of the most frequently asked questions about Carbacyclin is how it compares to other prostacyclin analogues. Studies suggest that Carbacyclin exhibits similar pharmacological effects but with distinct advantages in terms of metabolic stability. This characteristic makes it particularly useful for long-term studies and potential clinical applications. Searches for "Carbacyclin vs. Iloprost" or "Carbacyclin stability" reflect the comparative interest in this compound.
In addition to its cardiovascular applications, Carbacyclin has shown promise in other areas of medical research. For instance, its role in pulmonary hypertension and inflammatory conditions has been explored in preclinical studies. The rise in searches for "Carbacyclin in pulmonary hypertension" underscores the growing relevance of this compound in addressing complex medical challenges.
The synthesis and production of Carbacyclin (CAS No. 69552-46-1) involve advanced chemical processes to ensure high purity and efficacy. Pharmaceutical companies and research institutions often seek information on "Carbacyclin synthesis" and "Carbacyclin suppliers" to support their work. The compound's stability under various conditions is another area of interest, as evidenced by queries like "Carbacyclin storage conditions".
From a market perspective, the demand for Carbacyclin is driven by its potential in drug development and biomedical research. Trends indicate increasing investments in prostacyclin-based therapies, which bodes well for the future of Carbacyclin applications. Analysts often track keywords such as "Carbacyclin market growth" and "Carbacyclin industry trends" to gauge its commercial viability.
In summary, Carbacyclin (CAS No. 69552-46-1) represents a fascinating area of study with broad implications for medicine and research. Its unique properties and potential applications continue to inspire investigations into its full therapeutic potential. Whether you're a researcher, clinician, or industry professional, understanding Carbacyclin's role in modern science is essential for staying at the forefront of medical innovation.
69552-46-1 (Carbacyclin) 関連製品
- 37786-07-5(Prosta-5,13-dien-1-oicacid, 9,15-dihydroxy-, (5Z,9b,13E,15S)- (9CI))
- 61263-35-2(Meteneprost)
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)
